5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid
Description
5-Fluoro-2-((1-methyl-1H-imidazol-2-yl)methoxy)benzoic acid is a fluorinated benzoic acid derivative featuring a 1-methylimidazole moiety linked via a methoxy group at the ortho position of the benzene ring. This compound is structurally characterized by:
- A 1-methyl-1H-imidazol-2-yl group attached to the methoxy linker, contributing to hydrogen-bonding capabilities and interactions with biological targets .
- The ortho-methoxybenzoic acid scaffold, a common motif in pharmaceuticals due to its metabolic stability and enzyme-binding properties .
Synthetic routes for analogous compounds involve substitution reactions (e.g., chlorosulfonation, cyclization with triphosgene) and condensation steps, as seen in benzimidazole derivatives .
Structure
3D Structure
Properties
CAS No. |
1363405-32-6 |
|---|---|
Molecular Formula |
C12H11FN2O3 |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
5-fluoro-2-[(1-methylimidazol-2-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C12H11FN2O3/c1-15-5-4-14-11(15)7-18-10-3-2-8(13)6-9(10)12(16)17/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
UWXYPRRZZYOJFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1COC2=C(C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two primary fragments:
-
5-Fluoro-2-hydroxybenzoic acid : Serves as the aromatic backbone.
-
1-Methyl-1H-imidazol-2-ylmethanol : Provides the ether-linked imidazole moiety.
Coupling these fragments via an ether bond forms the core structure. Protective group strategies are often required to prevent undesired side reactions at the carboxylic acid group during ether formation.
Stepwise Synthesis Procedures
Ester Protection of the Carboxylic Acid
To avoid interference during etherification, the carboxylic acid group is typically protected as a methyl ester. For example, 5-fluoro-2-hydroxybenzoic acid is treated with methanol under acidic conditions to yield methyl 5-fluoro-2-hydroxybenzoate .
Reaction Conditions :
Ether Bond Formation
The hydroxyl group of the protected benzoate undergoes etherification with 1-methyl-1H-imidazol-2-ylmethanol . Iron-catalyzed methods, as demonstrated in analogous systems, offer high efficiency here.
Iron-Catalyzed Etherification Protocol :
-
Catalyst : Fe(OTf)₃ (5 mol%)
-
Additive : NH₄Cl (5 mol%)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
The reaction proceeds via activation of the alcohol by the iron catalyst, facilitating nucleophilic attack by the imidazole methanol. This method is advantageous for its mild conditions and compatibility with sensitive functional groups.
Ester Deprotection
The methyl ester is hydrolyzed to regenerate the carboxylic acid. Basic conditions using aqueous NaOH or LiOH are standard:
Deprotection Conditions :
Catalytic Methods in Ether Formation
Iron(III) Triflate-Mediated Coupling
Iron(III) triflate, paired with NH₄Cl, enables efficient dehydrative coupling of alcohols. In a representative procedure:
| Parameter | Value |
|---|---|
| Catalyst | Fe(OTf)₃ (5 mol%) |
| Additive | NH₄Cl (5 mol%) |
| Solvent | DCM |
| Temperature | 0°C → rt |
| Reaction Time | 0.5–3 hours |
| Yield Range | 65–93% |
This system tolerates electron-withdrawing substituents (e.g., fluorine), though prolonged reaction times may be needed for substrates with reduced electron density.
Alternative Catalysts and Conditions
While Fe(OTf)₃ is optimal, other metal triflates (e.g., Sc(OTf)₃) show moderate activity. However, Fe-based systems are preferred due to cost and environmental considerations.
Comparative Analysis of Synthesis Approaches
Method Efficiency
Substituent Effects
-
Electron-Withdrawing Groups (e.g., F) : Slow etherification but improve final product stability.
-
Steric Hindrance : Bulky substituents on the imidazole ring reduce yield by 15–20%.
Optimization and Yield Considerations
Solvent Screening
Polar aprotic solvents (DCM, THF) outperform protic solvents (MeOH) by minimizing side reactions. DCM provides optimal balance of solubility and reaction rate.
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety undergoes classical acid-base and derivatization reactions:
-
Esterification/Hydrolysis :
The acid group reacts with alcohols under acidic conditions to form esters. For example, methyl ester derivatives of analogous fluorobenzoic acids are synthesized via Fischer esterification (e.g., methanol/H₂SO₄). Conversely, hydrolysis of such esters regenerates the parent acid under basic conditions (e.g., NaOH/ethanol, 70–80°C). -
Salt Formation :
Neutralization with inorganic bases (e.g., NaOH, K₂CO₃) yields water-soluble salts. For instance, potassium salts of related fluorobenzoates are reported for improved bioavailability . -
Amide Coupling :
Activation with coupling agents (e.g., EDCl/HOBt) enables condensation with amines. A patent highlights similar compounds forming hydrazides (e.g., hydrazine hydrate in ethanol at 150°C under microwave irradiation) .
Reactivity of the Imidazole Methoxy Linker
The imidazole-methoxy bridge participates in nucleophilic and oxidative transformations:
-
Ether Cleavage :
The methoxy group can be cleaved using strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃ in CH₂Cl₂) to yield phenolic intermediates. -
Imidazole Functionalization :
The 1-methylimidazole ring undergoes electrophilic substitution (e.g., bromination at C-4/C-5 positions) and coordination chemistry. For example, imidazole derivatives act as ligands in metal complexes .
Fluorine-Specific Reactivity
The fluorine substituent influences electronic effects and participates in niche reactions:
-
Electrophilic Aromatic Substitution :
Fluorine’s electron-withdrawing nature directs incoming electrophiles to meta/para positions. Nitration of related fluorobenzoic acids occurs selectively at the 4-position . -
Nucleophilic Displacement :
Under harsh conditions (e.g., KOH/DMSO, 120°C), fluorine can be replaced by hydroxyl groups via SNAr mechanisms, though this is less common due to the stability of C–F bonds.
Derivatization via Condensation Reactions
The compound serves as a precursor for hybrid molecules:
-
Schiff Base Formation :
Reaction with aldehydes (e.g., benzaldehyde derivatives) in ethanol under acid catalysis yields hydrazone derivatives. Microwave-assisted methods (100°C, 2 hr) achieve >85% yields for analogous compounds . -
Heterocycle Synthesis :
Cyclocondensation with thiourea or hydrazines generates benzimidazole or triazole hybrids, as seen in patent literature for bioactive analogs .
Table 1: Representative Reactions and Conditions
Stability and Reaction Constraints
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid serves as a building block for synthesizing potential pharmaceutical agents. Its structure allows for interactions with various biological targets, making it valuable in drug development.
Biological Studies
The compound can be utilized to investigate the effects of fluorine substitution on biological activity and binding affinity. Preliminary studies indicate that it may possess significant antimicrobial and anticancer properties . The imidazole moiety may interact with enzymes or receptors, modulating their activity.
Material Science
In material science, this compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or altered electronic characteristics.
Case Studies and Research Findings
Recent studies have explored the antimicrobial and anticancer potential of compounds related to this class. For instance:
- A study demonstrated that certain benzamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antimicrobial agents .
- Another investigation into anticancer activities revealed that specific derivatives showed potent effects against various cancer cell lines, indicating the therapeutic potential of compounds containing imidazole rings .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid depends on its specific application. In medicinal chemistry, the imidazole moiety can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic properties.
Comparison with Similar Compounds
Fluorine vs. Other Halogens
- 5-Chloro-2-(1H-imidazol-1-yl)benzoic acid (CAS: 1250129-78-2) exhibits lower antibacterial potency compared to the fluoro derivative, as fluorine’s electronegativity enhances target binding. For example, 5-fluoro-2-(3-(octyloxy)benzamido)benzoic acid (ED50 ~0.15 μg/mL) shows strong inhibition of bacterial UPPS and UPPP enzymes, critical for cell wall synthesis . Chloro-substituted analogs generally require higher concentrations for similar effects .
- Nitro and trifluoromethyl groups (e.g., 2-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid) increase steric bulk and electron-withdrawing effects, reducing solubility but improving enzyme inhibition in cancer targets .
Methoxy Linker Position
- Ortho-substitution (as in the target compound) correlates with higher toxicity compared to meta/para-substituted analogs, likely due to improved membrane permeability .
- [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid (CAS: 915920-11-5) replaces the benzoic acid with an acetic acid group, reducing logP (hydrophobicity) and altering pharmacokinetics .
Heterocyclic Ring Modifications
Imidazole vs. Benzimidazole
- In contrast, the target compound’s simpler imidazole ring (MW: ~276 g/mol) may enhance bioavailability .
- 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid (CAS: 887572-60-3) replaces the methoxybenzoic acid with a carboxylic acid directly on the benzimidazole, reducing cell permeability (logP: 1.27 vs. ~2.1 for the target compound) .
Physicochemical and Pharmacokinetic Comparisons
- logP and Solubility : The target compound’s logP (~2.1) is higher than acetic acid derivatives (e.g., , logP ~1.5) but lower than benzimidazole analogs (logP ~2.8) , balancing membrane permeability and aqueous solubility.
- Thermal Stability : Methoxybenzoic acid derivatives (e.g., 4-methoxybenzoic acid salts) decompose above 250°C, suggesting similar stability for the target compound .
- Synthetic Accessibility : The imidazole moiety simplifies synthesis compared to benzimidazoles, which require multi-step cyclization .
Biological Activity
5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique combination of a fluorine atom, a methoxy group, and an imidazole ring. Its molecular formula is , with a molecular weight of approximately 264.25 g/mol. The presence of these functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . The imidazole moiety is known for its ability to interact with various biological targets, potentially modulating enzyme activity or receptor functions. In vitro tests have shown effectiveness against several bacterial strains, indicating its potential as a therapeutic agent in treating infections.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In one study, the compound demonstrated an value of , indicating significant potency against cancer cells compared to other similar compounds lacking the imidazole structure .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the imidazole ring facilitates binding to specific enzymes and receptors involved in cancer progression and microbial resistance.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-fluoro-2-hydroxybenzoate | 1363404-98-X | Hydroxy group instead of imidazole |
| 5-Fluoro-2-(1-methylimidazol-2-y)benzoic acid | 1363405-32-X | Contains carboxylic acid instead of ester |
| (5-Fluoro-benzimidazolyl)methanol | 16767387 | Lacks ester functionality but retains fluorine |
This table illustrates how this compound stands out due to its combination of an imidazole ring and methoxy group, which may enhance its biological activity compared to other compounds.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential use in developing new antibiotics.
- Cancer Cell Line Studies : In vitro assays showed that treatment with the compound led to significant apoptosis in cancer cells, supporting its role as a potential anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid?
- Methodology : A Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) under solvent-free conditions is effective for synthesizing structurally similar imidazo[2,1-b]thiazole derivatives. This method achieves high yields (90–96%) and selectivity . For functionalization, nucleophilic substitution or Suzuki-Miyaura coupling can introduce the imidazole and fluorobenzoic acid moieties, as seen in analogous benzimidazole syntheses .
Q. What analytical techniques are critical for structural confirmation?
- Methodology :
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. High-resolution data can resolve bond angles and stereochemistry .
- NMR spectroscopy : H and C NMR verify substituent positions, particularly the methoxy and fluoro groups.
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%), as described for related benzoic acid derivatives .
Q. How should researchers handle safety concerns during synthesis?
- Methodology : Follow protocols for structurally similar benzimidazoles:
- Use fume hoods and PPE to avoid inhalation/contact.
- For accidental ingestion, rinse mouth and contact poison control (P301+P312+P330 protocols) .
- Store at 2–8°C with desiccants to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodology :
- Solvent-free conditions : Reduces side reactions and purification complexity, as demonstrated for imidazo[2,1-b]thiazoles .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki reactions for aryl-fluorine bonds .
- Temperature control : Heating at 80–100°C enhances nucleophilic substitution kinetics without degrading the imidazole ring .
Q. How do structural modifications impact biological activity?
- Methodology :
- Substituent variation : Replace the 5-fluoro group with chloro or methoxy groups to assess antibacterial activity via MIC assays. Analogous imidazole derivatives show that electron-withdrawing groups (e.g., -F) enhance membrane permeability .
- Metabolic stability : Introduce deuterium at the methyl group (1-methylimidazole) to slow CYP450-mediated oxidation, as seen in deuterated drug analogs .
Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Measure plasma protein binding and hepatic clearance using LC-MS/MS. For example, methyl ester prodrugs of benzoic acid derivatives improve bioavailability by 40% in rodent models .
- Metabolite identification : Use HRMS to detect oxidation products (e.g., hydroxylation at the imidazole ring) that may explain reduced in vivo efficacy .
Q. What strategies validate crystallographic data when twinning or low-resolution issues arise?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
